5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine hydrobromide (CAS 2260937-82-2) is a saturated bicyclic heterocyclic building block comprising a fused imidazole–piperidine core bearing a primary aminomethyl substituent at the 5-position, supplied as the hydrobromide salt. The compound belongs to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold class, which has been exploited in multiple drug discovery campaigns—including heparanase-1 inhibitors , O-GlcNAcase inhibitors , and antiprotozoal agents —due to its conformational rigidity, hydrogen-bonding capacity, and modular synthetic tractability.

Molecular Formula C8H14BrN3
Molecular Weight 232.125
CAS No. 2260937-82-2
Cat. No. B2662491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide
CAS2260937-82-2
Molecular FormulaC8H14BrN3
Molecular Weight232.125
Structural Identifiers
SMILESC1CC(N2C=CN=C2C1)CN.Br
InChIInChI=1S/C8H13N3.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6,9H2;1H
InChIKeyPYAXPUXPWCGYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine Hydrobromide (CAS 2260937-82-2): Procurement-Grade Overview for Chemical Biology and Medicinal Chemistry


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine hydrobromide (CAS 2260937-82-2) is a saturated bicyclic heterocyclic building block comprising a fused imidazole–piperidine core bearing a primary aminomethyl substituent at the 5-position, supplied as the hydrobromide salt . The compound belongs to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold class, which has been exploited in multiple drug discovery campaigns—including heparanase-1 inhibitors [1], O-GlcNAcase inhibitors [2], and antiprotozoal agents [3]—due to its conformational rigidity, hydrogen-bonding capacity, and modular synthetic tractability. This specific building block is catalogued by Enamine (EN300-6735063) and distributed through Sigma-Aldrich (ENAH3155206E) at 95% purity as an oil stored at 4 °C .

Why Generic Substitution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine Hydrobromide Is Not Advisable: Positional, Salt-Form, and Saturation-State Differentiation


The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold presents multiple regioisomeric substitution sites (2-, 5-, 6-, 7-, and 8-positions), each yielding building blocks with distinct spatial orientation of the reactive aminomethyl handle . The 5-substituted isomer places the primary amine on the saturated pyridine ring at the position adjacent to the bridgehead nitrogen, creating a unique exit vector that influences downstream ligand geometry in structure-based drug design [1]. Furthermore, the hydrobromide salt form (CAS 2260937-82-2) offers tangible handling advantages over the free base (CAS 1551492-10-4)—including reduced hygroscopicity and improved long-term storage stability at 4 °C —while the fully saturated tetrahydro core differs fundamentally from aromatic imidazo[1,2-a]pyridine analogs in both conformational flexibility and predicted basicity (core scaffold pKa ~7.75) . These multidimensional differences mean that in-class compounds cannot be interchanged without altering synthetic outcomes, physicochemical properties, and ultimately biological profiling results.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine Hydrobromide vs. Closest Analogs


Regioisomeric Differentiation: 5-Aminomethyl vs. 7-Aminomethyl vs. 2-Aminomethyl Substitution on the THIP Scaffold

The 5-aminomethyl substitution on the saturated tetrahydroimidazo[1,2-a]pyridine core positions the primary amine at the carbon adjacent to the bridgehead nitrogen (N-4), creating an exit vector that projects the amine functionality in a spatially distinct orientation compared to the 7-aminomethyl (CAS 1511147-55-9) and 2-aminomethyl (CAS 1240528-83-9) isomers . The 5-isomer has been employed as a synthetic handle in the preparation of more complex derivatives, such as 1-(4-bromo-1H-indol-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)methanamine , while the 5-carboxylic acid analog on the same scaffold has yielded potent heparanase-1 inhibitors (compound 16, IC₅₀ improved over lead compound 2) [1]. No equivalent literature precedent was identified for the 7- or 2-aminomethyl isomers in the same target context, indicating that the 5-position substitution vector is functionally non-redundant for certain pharmacophore geometries.

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

Salt-Form Handling Differentiation: Hydrobromide Salt vs. Free Base for Solid-State and Solution-Phase Stability

The hydrobromide salt (CAS 2260937-82-2, molecular formula C₈H₁₄BrN₃, MW 232.12) is supplied as an oil with a specified purity of 95% and a recommended storage temperature of 4 °C, according to the Sigma-Aldrich/Enamine certificate of analysis . In contrast, the corresponding free base (CAS 1551492-10-4, molecular formula C₈H₁₃N₃, MW 151.21) is also commercially available from multiple vendors at 95–98% purity . While direct comparative stability data are not publicly available for this specific compound, the hydrobromide salt form is generally expected to exhibit reduced hygroscopicity and lower susceptibility to atmospheric CO₂ absorption (carbamate formation), which is a known concern for primary aliphatic amines stored as free bases [1]. The salt form also provides a defined stoichiometry for reaction planning, eliminating the need for titration-based concentration determination before use.

Chemical Procurement Compound Management Synthetic Chemistry

Scaffold Saturation Differentiation: Tetrahydro (Saturated) vs. Aromatic Imidazo[1,2-a]pyridine Core Basicity

The core 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold possesses a predicted pKa of 7.75±0.20 , which is significantly more basic than the aromatic imidazo[1,2-a]pyridine core. For comparison, the 3-bromo-substituted tetrahydroimidazo[1,2-a]pyridine analog has a predicted pKa of 5.91±0.20 , while the aromatic imidazo[1,2-a]pyridine-5-methanamine (CAS 944896-58-6, unsaturated analog) would be expected to exhibit substantially lower basicity due to electron delocalization into the aromatic π-system. This difference in basicity has direct implications for ionization state at physiological pH (7.4): the saturated scaffold will be largely protonated, while the aromatic analog will be predominantly neutral. The saturated core also introduces a stereogenic center at the 5-position (the point of methanamine attachment), enabling chiral resolution for enantioselective synthesis applications—a feature absent in the planar aromatic analog .

Physicochemical Property Prediction Medicinal Chemistry DMPK Optimization

Drug Discovery Scaffold Precedent: THIP Core in Heparanase-1, O-GlcNAcase, and Antiprotozoal Inhibitor Programs

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold has demonstrated validated biological activity across multiple therapeutic target classes. In the heparanase-1 (HPSE1) inhibitor program, compound 16 (a 5-carboxylic acid THIP derivative) exhibited enhanced inhibitory activity against HPSE1 compared to the lead compound 2, with improved selectivity over off-target enzymes GUSβ and GBA [1]. In the antiprotozoal space, five dicationic THIP derivatives achieved 4/4 cures in the trypanosomal STIB900 mouse model upon intraperitoneal dosing [2]. The THIP scaffold has also been employed in O-GlcNAcase (OGA) inhibitor development (GlcNAcstatins) [3] and as a core for anti-orthoflaviviral and antimalarial agents [4]. While none of these published series specifically incorporates the 5-methanamine building block as the final bioactive entity, they collectively establish the THIP scaffold—and particularly 5-position functionalization—as a privileged starting point for medicinal chemistry optimization, providing procurement justification for the 5-aminomethyl building block as a key synthetic intermediate.

Drug Discovery Enzyme Inhibition Antiprotozoal Activity Scaffold Validation

Optimal Procurement and Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine Hydrobromide (CAS 2260937-82-2)


Synthesis of 5-Position-Functionalized THIP Derivatives for Heparanase-1 or O-GlcNAcase Inhibitor Lead Optimization

Research groups pursuing heparanase-1 (HPSE1) or O-GlcNAcase (OGA) inhibitor programs should prioritize procurement of this 5-aminomethyl THIP building block over the 2-, 6-, or 7-isomers because the 5-carboxylic acid THIP congeners have already demonstrated potent and selective enzyme inhibition in these target classes [1]. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation to generate compound libraries that explore the SAR vector established by the carboxylic acid series, using a synthetically more versatile amine entry point.

Fragment-Based Drug Discovery (FBDD) Requiring a Three-Dimensional, Protonatable Heterocyclic Fragment

For fragment-based screening campaigns that require a saturated, three-dimensional heterocyclic fragment with a defined protonation state at physiological pH, the tetrahydroimidazo[1,2-a]pyridine scaffold offers a predicted pKa of ~7.75 , ensuring significant cationic character at pH 7.4. This contrasts with the aromatic imidazo[1,2-a]pyridine fragment (CAS 944896-58-6), which would be predominantly neutral under the same conditions. The hydrobromide salt provides a convenient, stoichiometrically defined form for fragment library plating .

Enantioselective Synthesis Leveraging the C-5 Stereogenic Center

Unlike the planar aromatic imidazo[1,2-a]pyridine analogs or the achiral 2-aminomethyl isomer, the 5-aminomethyl THIP scaffold contains a stereogenic center at the carbon bearing the aminomethyl substituent . This feature makes the compound suitable for enantioselective synthesis programs where chirality at the point of scaffold attachment to a target ligand is desired for optimizing target engagement stereospecificity. Procurement of the racemic hydrobromide salt enables chiral resolution or asymmetric synthesis development from a single, well-characterized starting material.

Antiprotozoal Drug Discovery Building on the THIP Scaffold's In Vivo Efficacy Precedent

Given that dicationic 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated 4/4 curative outcomes in the STIB900 mouse model of trypanosomiasis [1], the 5-aminomethyl THIP hydrobromide represents a strategic building block for medicinal chemistry teams developing next-generation antiprotozoal agents. The 5-aminomethyl handle provides a convenient conjugation point for installing cationic amidine or related warhead functionalities that have been shown to be critical for antiparasitic activity in this scaffold class.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.